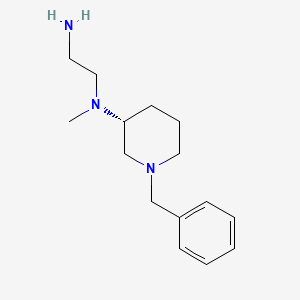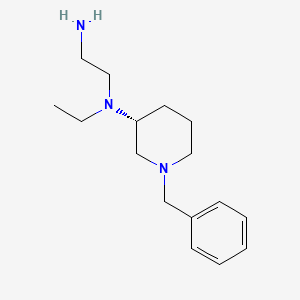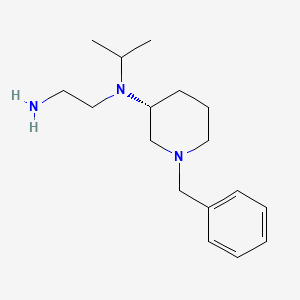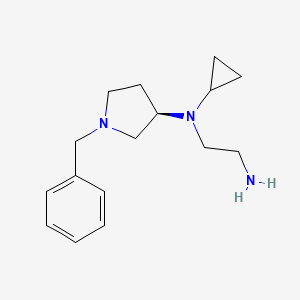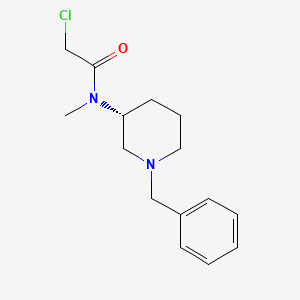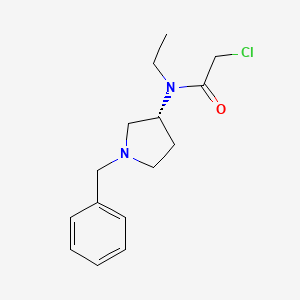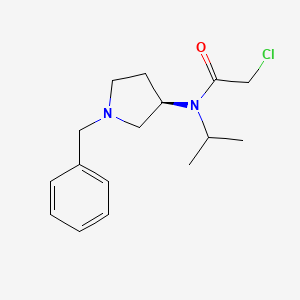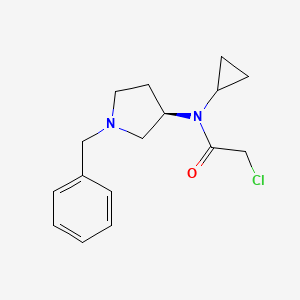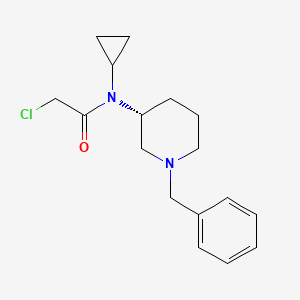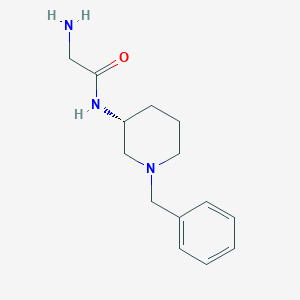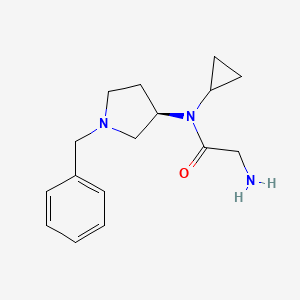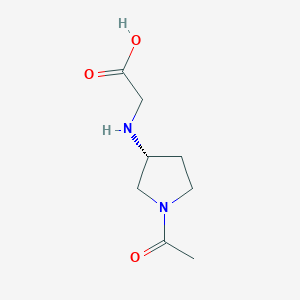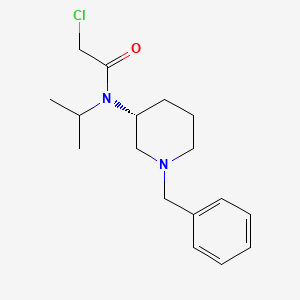
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group at the nitrogen atom and an acetamide group at the 3-position The compound also contains a chlorine atom and an isopropyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The acetamide group is then introduced via an acylation reaction, and the chlorine atom is added through a halogenation process. The isopropyl group is incorporated using an alkylation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The choice of catalysts, solvents, and purification techniques is crucial to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can be compared to other similar compounds, such as:
N-Benzylpiperidine: Lacks the acetamide and chlorine substituents, resulting in different chemical properties and biological activity.
N-Isopropylacetamide: Does not contain the piperidine ring or benzyl group, leading to distinct reactivity and applications.
2-Chloroacetamide: A simpler structure with only the acetamide and chlorine groups, used in different contexts.
The uniqueness of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties not found in the individual components or other similar compounds.
Propiedades
IUPAC Name |
N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSTUBRGWCJNN-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7986132.png)
